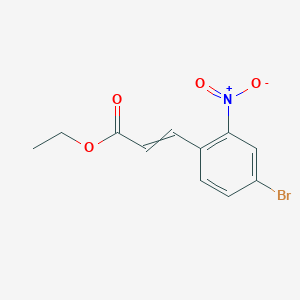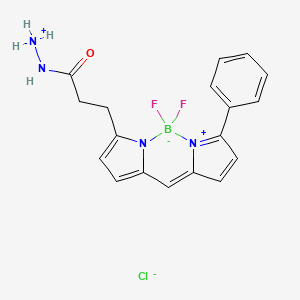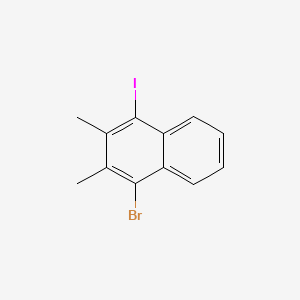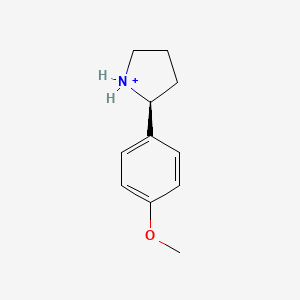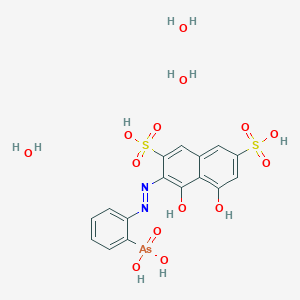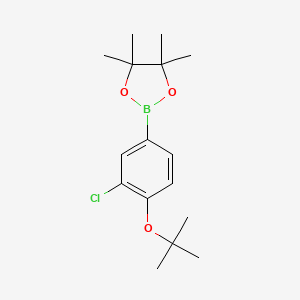![molecular formula C13H13N3 B13709360 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD32632767 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32632767 involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32632767 is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: MFCD32632767 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32632767 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from the reactions of MFCD32632767 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.
Scientific Research Applications
MFCD32632767 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD32632767 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD32632767 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular targets and pathways involved are crucial for understanding the compound’s effects and optimizing its applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32632767 include those with analogous structural features and chemical properties. These compounds are often used as references for comparing the efficacy and applications of MFCD32632767.
Uniqueness: MFCD32632767 stands out due to its unique structural properties and versatile applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Conclusion
MFCD32632767 is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool in various scientific fields. The comparison with similar compounds highlights its uniqueness and potential for future research and development.
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5,7-diazatricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-6-amine |
InChI |
InChI=1S/C13H13N3/c14-13-15-8-11-7-10-4-2-1-3-9(10)5-6-12(11)16-13/h1-4,8H,5-7H2,(H2,14,15,16) |
InChI Key |
LZCFJWLDTRKFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2CC3=CC=CC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


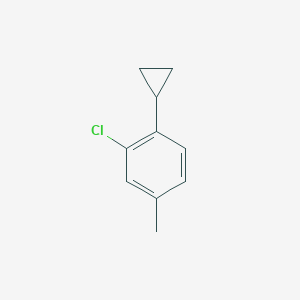
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)
